

Technical Support Center: Recombinant Carbonic Anhydrase XI (CA XI)

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Compound of Interest					
Compound Name:	Carbonic anhydrase inhibitor 11				
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields of recombinant human Carbonic Anhydrase XI (CA XI) expressed in E. coli.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any expression of recombinant CA XI on my SDS-PAGE. What could be the problem?

A1: Several factors could lead to a lack of visible expression. Consider the following:

- Codon Bias: Human genes, including CA XI, contain codons that are rare in E. coli. This can slow down or terminate translation. It is highly recommended to use a codon-optimized synthetic gene for expression in E. coli.[1]
- Plasmid Integrity: Ensure the integrity of your expression plasmid. Re-transform freshly prepared plasmid into your expression host.
- Promoter System: Verify that you are using the correct inducer for your promoter system (e.g., IPTG for lac-based promoters).
- Toxicity: Although less common for cytosolic proteins, high-level expression of any foreign
 protein can sometimes be toxic to E. coli. Try reducing the inducer concentration or lowering
 the induction temperature.

Troubleshooting & Optimization





Q2: I see a band of the correct size for CA XI, but it's all in the insoluble fraction (inclusion bodies). How can I increase the yield of soluble protein?

A2: Inclusion body formation is a common issue when overexpressing recombinant proteins in E. coli. Here are some strategies to improve solubility:

- Lower Induction Temperature: Reducing the temperature after induction (e.g., to 16-25°C) slows down protein synthesis, allowing more time for proper folding.[2]
- Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG to 0.05-0.1 mM) can reduce the rate of protein expression and decrease the likelihood of aggregation.[3]
- Choice of Expression Strain: Some E. coli strains are engineered to enhance the solubility of recombinant proteins. Consider using strains like Rosetta(DE3) or BL21(DE3)pLysS.
- Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your target protein.
- Solubilization and Refolding: If the above methods fail, you can purify the protein from inclusion bodies under denaturing conditions (e.g., using 6 M guanidine-HCl or 8 M urea) and then attempt to refold it into its native conformation.[4]

Q3: My yield of purified CA XI is very low after chromatography. What can I do to improve it?

A3: Low yield after purification can be due to several factors:

- Inefficient Lysis: Ensure complete cell lysis to release the cytosolic CA XI. Sonication or highpressure homogenization are effective methods.
- Protein Degradation: Add protease inhibitors to your lysis buffer to prevent degradation by bacterial proteases.
- Suboptimal Chromatography Conditions:
 - Affinity Chromatography (His-tag): Ensure that the pH and imidazole concentrations in your binding, wash, and elution buffers are optimized.



- Ion-Exchange Chromatography: The pH of your buffers is critical for binding. Perform a pH scout to determine the optimal binding conditions for CA XI.
- Protein Precipitation: CA XI may be prone to precipitation at high concentrations. Consider performing purification steps at 4°C and using buffers containing stabilizing agents like glycerol.

Q4: I have purified my recombinant CA XI, but it shows no carbonic anhydrase activity. Is my protein inactive?

A4: Human Carbonic Anhydrase XI belongs to a subfamily of carbonic anhydrases known as Carbonic Anhydrase-Related Proteins (CARPs), which also includes CA VIII and CA X. These proteins are considered "acatalytic" because they lack one or more of the critical histidine residues required for zinc binding and catalytic activity. Therefore, it is expected that your purified recombinant CA XI will have little to no carbonic anhydrase activity. The focus of a successful preparation should be on obtaining a high yield of pure, soluble protein for structural or interaction studies.

Data Presentation: Recombinant Human Carbonic Anhydrase Expression in E. coli**

Specific yield data for recombinant human Carbonic Anhydrase XI is not readily available in the peer-reviewed literature. The following table provides representative data for the expression and purification of other cytosolic human carbonic anhydrases in E. coli to serve as a general reference.



Carbonic Anhydrase Isoform	Expression System	Purification Method(s)	Reported Yield	Reference
Human CA II	E. coli with tac promoter	Not specified	~1% of total protein	
Human CA VII	E. coli BL21(DE3)	Ni-NTA Affinity Chromatography	48.07% purification yield	[4]
Human CA VA (mitochondrial)	E. coli BL21(DE3)	Ni-NTA Affinity & DEAE Ion- Exchange	High yield from inclusion bodies	[1]

Experimental Protocols

This section provides a detailed protocol for the expression and purification of recombinant human Carbonic Anhydrase XI (CA XI) from E. coli. This protocol is adapted from established methods for other human carbonic anhydrases.[1]

Transformation

- Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.
- Add 1-2 μL of your expression plasmid (e.g., pET vector containing the codon-optimized human CA XI gene with an N-terminal His-tag) to the cells.
- Incubate on ice for 30 minutes.
- Heat-shock the cells at 42°C for 45 seconds.
- Immediately return the cells to ice for 2 minutes.
- Add 900 μL of SOC medium and incubate at 37°C for 1 hour with shaking.
- Plate 100-200 μL of the cell suspension on an LB agar plate containing the appropriate antibiotic (e.g., ampicillin or kanamycin) and incubate overnight at 37°C.



Expression

- Inoculate a single colony from the LB plate into 50 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Cool the culture to the desired induction temperature (e.g., 18°C).
- Induce protein expression by adding IPTG to a final concentration of 0.1 mM. Also, supplement the medium with 0.1 mM ZnSO₄.
- Continue to incubate the culture at 18°C for 16-20 hours with shaking.
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

Purification

- Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
- Incubate on ice for 30 minutes.
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Affinity Chromatography:
 - Equilibrate a Ni-NTA affinity column with Binding Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
 - Load the clarified lysate onto the column.

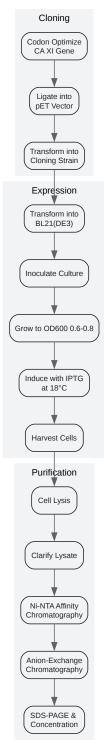


- Wash the column with Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Elute the protein with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
- (Optional) Ion-Exchange Chromatography for Higher Purity:
 - o Dialyze the eluted fractions against a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
 - Load the dialyzed sample onto an equilibrated anion-exchange column (e.g., Q-Sepharose).
 - Elute the protein with a linear salt gradient (e.g., 0-1 M NaCl).
- Analyze the fractions by SDS-PAGE to assess purity.
- Pool the pure fractions, concentrate if necessary, and store at -80°C.

Visualizations



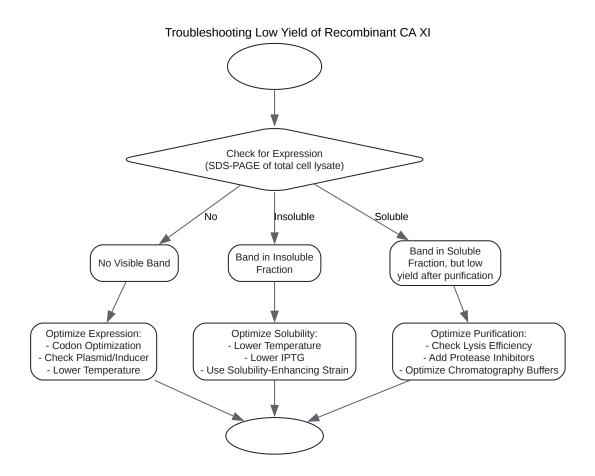
Experimental Workflow for Recombinant CA XI Production



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Caption: A flowchart illustrating the major steps in the production of recombinant human Carbonic Anhydrase XI.

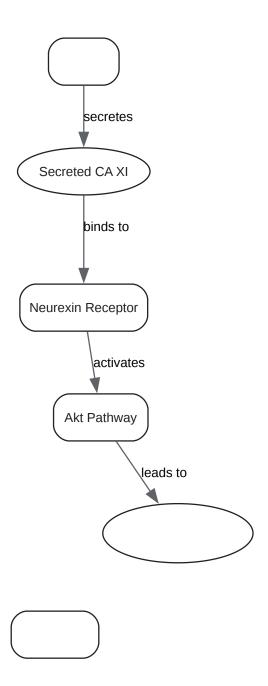


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Caption: A decision tree for troubleshooting common issues leading to low yields of recombinant CA XI.



Proposed Signaling Role of CA XI



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Caption: A diagram illustrating the proposed role of secreted CA XI as a neurexin ligand that inhibits glioma growth via the Akt signaling pathway.

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